2-methyl-N-[4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]propanamide
CAS No.: 1058249-66-3
Cat. No.: VC11927641
Molecular Formula: C20H26N2O3S2
Molecular Weight: 406.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058249-66-3 |
|---|---|
| Molecular Formula | C20H26N2O3S2 |
| Molecular Weight | 406.6 g/mol |
| IUPAC Name | 2-methyl-N-[4-[(1-thiophen-2-ylcyclopentyl)methylsulfamoyl]phenyl]propanamide |
| Standard InChI | InChI=1S/C20H26N2O3S2/c1-15(2)19(23)22-16-7-9-17(10-8-16)27(24,25)21-14-20(11-3-4-12-20)18-6-5-13-26-18/h5-10,13,15,21H,3-4,11-12,14H2,1-2H3,(H,22,23) |
| Standard InChI Key | LOWAFOJMVXUNFQ-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCC2)C3=CC=CS3 |
| Canonical SMILES | CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCC2)C3=CC=CS3 |
Introduction
2-Methyl-N-[4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]propanamide is a complex organic compound that belongs to the class of amides. It features a unique structural arrangement, including a thiophene ring, a cyclopentyl moiety, and a sulfamoyl group attached to a phenyl ring, which are key components contributing to its chemical properties and potential biological activities.
Synthesis Steps:
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Starting Materials: Thiophene derivatives and cyclopentyl compounds are common starting materials.
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Reaction Conditions: Techniques such as chromatography are often employed for purification.
Potential Applications and Biological Activities
Compounds with similar structures have shown potential in medicinal chemistry, particularly in areas such as anti-inflammatory or anticancer therapies. The specific mechanism of action for 2-methyl-N-[4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]propanamide would likely involve interactions with biological targets like enzymes or receptors involved in signaling pathways.
Research Findings:
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Biological Activity: Studies on related compounds suggest potential applications in therapeutic areas, although specific data on this compound is limited.
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Characterization Techniques: IR spectroscopy, MS, and HPLC are essential for confirming purity and structural integrity.
Synthesis Overview
| Step | Description |
|---|---|
| 1 | Preparation of thiophene and cyclopentyl precursors |
| 2 | Coupling reactions to form the sulfamoyl linkage |
| 3 | Final amide formation and purification |
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